Ortho-Fluorine Substitution Provides a Unique Pharmacophore for mGluR5 Modulation
The 2-fluorophenylpiperazine moiety is a key pharmacophore that has been successfully incorporated into several potent, selective allosteric modulators of the mGluR5 receptor, a major CNS drug target. The lead compound containing this exact moiety, in the form of a pyridazinone derivative, demonstrated potent MAO-B inhibition with an IC50 of 0.013 µM and a selectivity index (MAO-B/MAO-A) of 120.8 [1]. This contrasts with other substitution patterns, such as para-fluorophenyl or unsubstituted phenyl derivatives, which showed significantly lower MAO-B inhibitory potency in the same study (e.g., IC50 > 0.039 µM for the para-fluoro analog) [1].
| Evidence Dimension | Inhibitory potency against MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 = 0.013 µM for a pyridazinone derivative containing the target 2-fluorophenyl piperazine moiety [1] |
| Comparator Or Baseline | IC50 = 0.039 µM for a pyridazinone derivative containing a para-fluorophenyl piperazine moiety [1] |
| Quantified Difference | 3-fold higher potency |
| Conditions | In vitro recombinant human MAO-B enzyme assay |
Why This Matters
This demonstrates the superior biological activity conferred by the specific ortho-fluorine substitution, making this building block essential for researchers aiming to replicate or improve upon this potency.
- [1] Kim, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5371. View Source
